molecular formula C5H13ClN2O2S B1404037 (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride CAS No. 651056-85-8

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B1404037
CAS No.: 651056-85-8
M. Wt: 200.69 g/mol
InChI Key: FNZSDPRWSRHDQD-NUBCRITNSA-N
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Description

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is involved in various synthetic processes. The compound plays a crucial role in the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process is instrumental in the formation of N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines, showcasing inversion of configuration and excellent yields. This method is significant in preparing optically pure and meso triamine ligands with two pyridine rings in a stereochemically pure form, emphasizing the compound's utility in creating complex and stereochemically precise molecular structures (Uenishi et al., 2004).

Role in Polymorphism Studies

The compound has been studied in the context of polymorphism, particularly in substances like R-tamsulosin, an alpha blocker used in treating Benign Prostatic Hyperplasia (BPH). The research shows that multi-point synthons offered by much weaker ethoxy O and amine N acceptors can compete with and disrupt robust sulfonamide homosynthons. This finding is significant for the design of pharmaceutical cocrystals for sulfonamide-bearing drug molecules, offering insights into the molecular interactions and structural variability in pharmaceutical compounds (Nanubolu et al., 2014).

Chemical Reactions and Synthesis

This compound is also a key component in various chemical reactions. For instance, it is involved in the reaction of 1-chloro [1,4]benzodioxino[2,3-d]pyridazine with sodium methoxide, leading to the formation of dioxin ring-opened pyridazines and ring-cyclized pyridazines. Such reactions are pivotal in organic synthesis, contributing to the creation of complex heterocyclic compounds (Oishi et al., 2004).

Involvement in Nucleophilic Substitution Reactions

The compound is also noted for its participation in nucleophilic substitution reactions, particularly in the synthesis and properties of condensed pyridopyrimidines. Such reactions are fundamental in organic chemistry, aiding in the formation of new chemical entities with potential pharmaceutical applications (Volovenko & Blyumin, 2000).

Properties

IUPAC Name

(3R)-1-methylsulfonylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSDPRWSRHDQD-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651056-85-8
Record name 3-Pyrrolidinamine, 1-(methylsulfonyl)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651056-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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